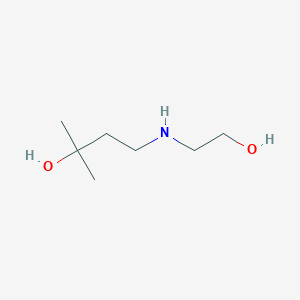

4-((2-Hydroxyethyl)amino)-2-methylbutan-2-ol

Description

The exact mass of the compound this compound is 147.125928785 g/mol and the complexity rating of the compound is 83.7. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxyethylamino)-2-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-7(2,10)3-4-8-5-6-9/h8-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHJIPHLHXWFOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCNCCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1509162-96-2 | |

| Record name | 4-[(2-hydroxyethyl)amino]-2-methylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of the Compound Within Amine and Alcohol Chemistry

4-((2-Hydroxyethyl)amino)-2-methylbutan-2-ol belongs to the class of organic compounds known as amino alcohols. These molecules are distinguished by the presence of both an amino group (-NH2, -NHR, or -NR2) and a hydroxyl group (-OH) within the same molecule. scbt.com This dual functionality makes them highly versatile intermediates in organic synthesis, capable of undergoing a wide array of chemical reactions. scbt.com

The specific structure of this compound features a secondary amine, a primary alcohol on the N-(2-hydroxyethyl) substituent, and a tertiary alcohol as part of the 2-methylbutan-2-ol backbone. This combination of functional groups suggests a complex reactivity profile. The lone pair of electrons on the nitrogen atom of the secondary amine imparts basic and nucleophilic properties, while the hydroxyl groups can act as nucleophiles or participate in hydrogen bonding. The steric hindrance around the tertiary alcohol is a significant feature that influences its reactivity compared to the more accessible primary alcohol. Amino alcohols are foundational in the synthesis of more complex molecules, including pharmaceuticals, and are also used in the development of polymers and surfactants. scbt.comdataintelo.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H17NO2 |

| Monoisotopic Mass | 147.12593 Da |

| InChIKey | BYHJIPHLHXWFOG-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

Historical Overview of Research on Analogous N Hydroxyethyl Amino Alcohols

Research into N-hydroxyethyl amino alcohols has a rich history, driven by their utility as versatile chemical building blocks. A significant area of investigation has been their use in the synthesis of more complex functional molecules. For instance, the Kabachnik–Fields reaction, a multicomponent reaction to form α-aminophosphonates, has been successfully applied to amino alcohols such as ethanolamine (B43304). nih.gov This demonstrates the utility of the N-hydroxyethyl motif as a reactive handle for constructing carbon-phosphorus bonds. nih.gov

In the field of materials and industrial chemistry, researchers have explored the introduction of hydroxyl groups to amine structures to enhance their functional properties. Studies have shown that incorporating a hydroxyl group into the structure of quaternary ammonium (B1175870) surfactants can improve their solubility and flotation performance, particularly in mineral processing. mdpi.com The synthesis of various methyl-2[N-substituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates from β-amino alcohols further illustrates the long-standing interest in derivatizing the N-hydroxyethyl scaffold to create novel compounds with potential applications in areas like anticonvulsant drug development. researchgate.net These historical research efforts underscore the value of the N-hydroxyethyl amino alcohol framework in creating molecules with tailored properties for specific applications.

Significance of the 2 Methylbutan 2 Ol Moiety in Organic Synthesis and Functional Group Transformations

The 2-methylbutan-2-ol portion of the molecule, also known as tert-amyl alcohol (TAA), is a tertiary alcohol with significant applications in its own right. nih.gov It is widely used as a solvent in the production of flavors, pharmaceuticals, resins, and coating materials. fishersci.ca It also functions as a frothing agent in ore flotation and as a stabilizing agent. fishersci.ca

From a synthetic chemistry perspective, the tertiary nature of the alcohol is its most critical feature. Unlike primary and secondary alcohols, tertiary alcohols cannot be easily oxidized without breaking carbon-carbon bonds. This inherent stability makes the 2-methylbutan-2-ol moiety a robust structural component. The bulky tert-amyl group can also impart significant steric hindrance, which can be strategically employed to direct the outcome of chemical reactions at other sites on the molecule. The synthesis of 2-methylbutan-2-ol itself is well-established, typically proceeding through the hydration of 2-methyl-2-butenes or from raw materials like acetone (B3395972) and acetylene. echemi.comchemicalbook.com Its role as a raw material for synthesizing pesticides and spices further highlights its importance in industrial organic chemistry.

Table 2: Properties of 2-Methylbutan-2-ol

| Property | Value |

|---|---|

| CAS Number | 75-85-4 |

| Molecular Formula | C5H12O |

| Molecular Weight | 88.15 g/mol |

| Boiling Point | 102 °C |

| Appearance | Clear, colorless liquid with a camphor-like odor |

Data sourced from multiple chemical suppliers and databases. nih.govfishersci.ca

Biochemical and Molecular Biological Investigations of Compounds Containing the 4 2 Hydroxyethyl Amino 2 Methylbutan 2 Ol Moiety

Molecular Target Identification and Characterization

The identification of molecular targets is a foundational step in understanding the pharmacological action of any chemical entity. For compounds featuring the 4-((2-Hydroxyethyl)amino)-2-methylbutan-2-ol scaffold, this process would involve a series of biochemical and biophysical assays to determine their specific binding partners within a biological system.

Enzyme Inhibition and Activation Mechanisms

Should a compound containing the this compound moiety be identified as an enzyme modulator, detailed kinetic studies would be essential to elucidate its mechanism of action. These studies would determine whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor.

| Inhibition Type | Description |

| Competitive | Inhibitor binds to the active site, preventing substrate binding. |

| Non-competitive | Inhibitor binds to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency, regardless of substrate binding. |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex, preventing the conversion of substrate to product. |

| Mixed | Inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic activity. |

This table describes the common types of enzyme inhibition that would be investigated for a novel bioactive compound.

Receptor Binding Studies and Ligand-Receptor Interactions

If the molecular target is a receptor, radioligand binding assays are a standard method to characterize the affinity of a compound for its target. These experiments involve competing a radiolabeled ligand with the unlabeled test compound at various concentrations to determine the inhibitory constant (Ki), a measure of binding affinity.

| Parameter | Description |

| IC50 | The concentration of a drug that is required for 50% inhibition in vitro. |

| Ki | The inhibition constant for a drug; the concentration of competing ligand that would occupy 50% of the receptors if no radioligand were present. |

| Bmax | The maximum number of receptors bound by a radioligand in a given tissue. |

This table outlines key parameters determined in receptor binding studies.

Protein-Ligand Complex Analysis (e.g., Co-crystallization, SPR)

To gain a deeper understanding of the molecular interactions between a compound and its protein target, structural biology techniques are employed. X-ray co-crystallography can provide a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise binding mode and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Surface Plasmon Resonance (SPR) is another powerful technique used to study protein-ligand interactions in real-time. SPR can determine the kinetics of binding, including the association (kon) and dissociation (koff) rate constants, providing a comprehensive picture of the binding event.

Cellular Pathway Modulation and Mechanistic Effects (in vitro models)

Following the identification of a molecular target, the focus shifts to understanding the compound's effects on cellular pathways and its broader mechanistic consequences within a cellular context.

Investigations in Cell-Free Systems and Recombinant Protein Assays

Cell-free systems and assays using purified recombinant proteins offer a controlled environment to study the direct effects of a compound on its target without the complexities of a whole-cell system. These assays are crucial for confirming direct target engagement and for structure-activity relationship (SAR) studies, where the activity of a series of related compounds is compared to identify key chemical features responsible for their biological effects.

Studies on Cellular Signaling Cascades (e.g., MAP Kinase pathways, Integrated Stress Response)

Many cellular processes are regulated by intricate signaling cascades. Investigating the impact of a compound on these pathways can reveal its mechanism of action at a systems level.

The Mitogen-Activated Protein (MAP) Kinase pathways are a series of signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. A compound could potentially modulate these pathways by targeting one of the kinases involved.

The Integrated Stress Response (ISR) is a cellular signaling network activated by various stress conditions, such as nutrient deprivation, viral infection, and the accumulation of unfolded proteins. The central event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis and the preferential translation of stress-responsive mRNAs. Investigating a compound's effect on the ISR could reveal its role in cellular stress and homeostasis.

| Signaling Pathway | Key Functions |

| MAP Kinase Pathways | Cell proliferation, differentiation, inflammation, and apoptosis. |

| Integrated Stress Response (ISR) | Cellular adaptation to stress, regulation of protein synthesis, and cell fate decisions. |

This table summarizes the key functions of two major cellular signaling pathways that could be modulated by a bioactive compound.

Impact on Gene Expression and Protein Synthesis in Research Cell Lines

Currently, there is a notable absence of specific research data detailing the direct impact of this compound on gene expression and protein synthesis in established research cell lines. General studies on amino alcohols have explored their wide-ranging biological activities, but specific investigations into the transcriptional and translational effects of this particular compound are not publicly available.

In broader contexts, chemical compounds can influence gene expression through various mechanisms, including the activation or suppression of transcription factors, epigenetic modifications, or interference with signaling pathways that regulate gene transcription. Similarly, effects on protein synthesis can occur at multiple levels, such as the inhibition of ribosomal function, interference with the translation initiation or elongation processes, or effects on the stability of messenger RNA (mRNA). Without dedicated studies on this compound, any potential effects on these fundamental cellular processes remain speculative.

Subcellular Localization and Interaction with Organelle-Specific Processes

The subcellular distribution of a small molecule is a critical determinant of its biological activity, as it dictates the local concentration at potential target sites within the cell. For this compound, there is no published data specifically mapping its localization within cellular compartments or its interactions with organelle-specific processes.

The physicochemical properties of a molecule, such as its size, charge, and lipophilicity, are key factors that govern its ability to cross cellular membranes and accumulate in specific organelles. Weakly basic compounds, for instance, are known to accumulate in acidic compartments like lysosomes. However, without experimental evidence, the precise subcellular fate of this compound remains uncharacterized. Consequently, any potential interactions with processes specific to the nucleus, mitochondria, endoplasmic reticulum, or other organelles have not been documented.

Precursor and Metabolite Research in Non-Human Biological Systems (in vitro/ex vivo)

Biotransformation Pathways and Enzymes Involved

Detailed studies on the biotransformation of this compound in non-human biological systems are not available in the current scientific literature. Generally, the metabolism of tertiary amines and amino alcohols involves a variety of enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). These reactions can include N-dealkylation, N-oxidation, and hydroxylation of the carbon skeleton. The specific enzymes involved and the resulting metabolic pathways for this compound have not been elucidated.

Identification of Biological Precursors and Downstream Metabolites

There is no information available regarding the biological precursors or the downstream metabolites of this compound. Precursor analysis would involve identifying the biosynthetic pathways that could lead to the formation of this molecule, while metabolite identification would require in vitro or ex vivo studies using systems such as liver microsomes or hepatocytes to isolate and characterize the products of its biotransformation. As such, the metabolic fate of this compound is currently unknown.

Role As a Building Block or Scaffold in Advanced Chemical Research

Synthesis of Complex Heterocyclic Systems Incorporating the 4-((2-Hydroxyethyl)amino)-2-methylbutan-2-ol Framework

The structure of this compound, featuring a 1,4-aminoalcohol motif with an additional hydroxyl group, makes it a promising precursor for the synthesis of various complex heterocyclic systems. The nucleophilic secondary amine and the primary hydroxyl group can readily participate in cyclization reactions with suitable electrophilic partners to form saturated six-membered rings such as morpholines or piperazines, depending on the reagent used.

For instance, intramolecular cyclization, potentially after conversion of the primary alcohol to a leaving group, could lead to the formation of a substituted morpholine (B109124) ring. Alternatively, reaction with a dielectrophile could result in the formation of larger heterocyclic structures. The presence of the tertiary alcohol at the 2-position provides steric bulk, which can influence the stereochemical outcome of these cyclization reactions, and also offers a site for further functionalization of the resulting heterocyclic product.

The general reactivity of aminoalcohols in forming heterocyclic compounds is well-documented. For example, the condensation of aminoalcohols with aldehydes or ketones can yield oxazolidines. researchgate.net While this typically involves 1,2- or 1,3-aminoalcohols, similar principles can be applied to the 1,4-aminoalcohol framework of the title compound, potentially leading to the formation of larger ring systems. The synthesis of N-heterocycles through alcohol dehydrogenative coupling is another modern approach where this compound could find utility. nih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant Type | Potential Heterocyclic Product | Reaction Principle |

| Dihaloalkane (e.g., 1,2-dibromoethane) | Substituted Piperazine (B1678402) | Double N-alkylation |

| Phosgene (B1210022) or equivalent | Substituted Morpholin-3-one | Cyclization via carbamate (B1207046) formation |

| Dicarbonyl compound | Diazocane derivative | Double condensation |

This table is illustrative and based on the known reactivity of aminoalcohols.

Applications in Ligand Design for Biological Probes

Aminoalcohol scaffolds are prevalent in biologically active molecules and are often used in the design of ligands for various biological targets. The hydroxyl and amino groups of this compound can act as hydrogen bond donors and acceptors, which are crucial for molecular recognition and binding to proteins and other biomolecules.

The dual hydroxyl functionality, combined with the secondary amine, allows for the creation of tridentate or even tetradentate ligands for metal chelation, which is a key feature in the design of certain imaging agents and catalysts. The N-(2-hydroxyethyl) moiety is a common feature in various biologically active compounds and can contribute to improved pharmacokinetic properties.

The design of fluorescent probes, for instance, often incorporates recognition elements that can selectively bind to a target analyte. The aminoalcohol framework of this compound could be functionalized with a fluorophore on one end and a reactive group for bioconjugation on the other, creating a versatile biological probe. While direct applications of this specific compound are not yet reported, the principles of using aminoalcohols in ligand design are well-established. nih.gov For example, novel fluorescent probes based on the BINOL framework have been synthesized for the enantioselective recognition of amino acids. nih.gov

Utility in Material Science and Polymer Chemistry Research

Bifunctional monomers, containing two or more reactive functional groups, are the fundamental building blocks of polymers. quora.com this compound, with its three reactive sites (one secondary amine, one primary alcohol, and one tertiary alcohol), can be considered a polyfunctional monomer. This trifunctionality opens up possibilities for its use in creating branched or cross-linked polymers.

The primary hydroxyl and secondary amine groups are particularly reactive and could be utilized in step-growth polymerization reactions. For example, reaction with diisocyanates could lead to the formation of poly(urethane-urea)s, while reaction with dicarboxylic acids or their derivatives could yield poly(ester-amide)s. The tertiary alcohol, being less reactive, might remain as a pendant group along the polymer backbone, providing sites for post-polymerization modification to introduce further functionality or to alter the physical properties of the material, such as hydrophilicity. nih.gov

The incorporation of the N-(2-hydroxyethyl)amino moiety can also impart specific properties to polymers, such as improved adhesion, water solubility, or the ability to chelate metal ions. Amino-alcohol functionalized polymers have been explored for applications such as heavy metal adsorption. rsc.org

Generation of Focused Compound Libraries for Academic Screening Initiatives

Focused compound libraries are collections of molecules designed to interact with a specific biological target or target family. nih.gov The scaffold of this compound provides a solid foundation for the generation of such a library. By systematically reacting the secondary amine and the primary hydroxyl group with a diverse set of building blocks, a library of related compounds with varied substituents can be rapidly synthesized.

For example, the amine can be acylated, alkylated, or used in reductive amination reactions. The primary alcohol can be esterified, etherified, or oxidized. This combinatorial approach allows for the exploration of the chemical space around the core scaffold, which can be valuable for identifying hit compounds in high-throughput screening campaigns. enamine.net

The structural features of this scaffold, including its stereogenic potential and the presence of hydrogen bonding groups, make it an attractive starting point for libraries aimed at targets where such features are known to be important for binding. The generation of diverse chemical libraries through combinatorial methods is a cornerstone of modern drug discovery. nih.gov

Table 2: Exemplary Reactions for Library Synthesis

| Functional Group | Reaction Type | Example Reagent | Resulting Moiety |

| Secondary Amine | Acylation | Acid Chloride | Amide |

| Secondary Amine | Reductive Amination | Aldehyde/Ketone + Reducing Agent | Tertiary Amine |

| Primary Alcohol | Esterification | Carboxylic Acid + Coupling Agent | Ester |

| Primary Alcohol | Etherification | Alkyl Halide + Base | Ether |

This table provides examples of common chemical transformations that could be applied to this compound for library generation.

Environmental Fate and Degradation Research Academic Focus

Photochemical and Chemical Degradation Pathways in Model Environmental Systems

The degradation of 4-((2-Hydroxyethyl)amino)-2-methylbutan-2-ol in the environment is anticipated to be influenced by both photochemical and chemical processes. Alkanolamines, as a class, are known to be susceptible to reactions with photochemically generated hydroxyl radicals in the atmosphere, a primary removal pathway for volatile organic compounds. nih.gov While specific data for the target compound is unavailable, the presence of vulnerable C-H bonds in its structure suggests that it would likely undergo similar atmospheric oxidation.

Hydrolysis is another key chemical degradation pathway for many organic compounds in aquatic environments. viu.ca However, for simple alkanolamines, hydrolysis is not typically a significant degradation process under normal environmental pH conditions (pH 5-9) unless other reactive functional groups are present. nih.gov Given the structure of this compound, which lacks readily hydrolyzable groups, significant degradation via hydrolysis is not expected.

The presence of the amino group could, however, influence its reactivity. For instance, in sunlit surface waters, indirect photolysis, mediated by natural substances like dissolved organic matter, can be a significant degradation pathway for some organic pollutants. mdpi.com The amino moiety could potentially partake in such photosensitized reactions, leading to transformation products, though specific pathways have not been elucidated for this compound.

Biodegradation Studies in Aquatic and Terrestrial Microcosms

Direct biodegradation studies on this compound are not available in the current scientific literature. However, the broader class of alkanolamines has been shown to be generally biodegradable. nih.gov Studies on various alkanolamines indicate that they can be utilized by microorganisms as a source of carbon and nitrogen. sintef.noresearchgate.net The rate of biodegradation can be influenced by the structure of the alkanolamine, with primary and secondary amines often degrading more readily than tertiary amines. sintef.noresearchgate.net Since this compound is a secondary amine, it is plausible that it would be susceptible to microbial degradation.

The structure of the alkyl chain, including branching, can also affect biodegradability. nih.gov The methyl group at the 2-position of the butanol chain in the target compound might influence the rate of microbial attack compared to linear alkanolamines. In general, alkanolamines are not expected to persist in the environment due to their susceptibility to biodegradation. nih.gov

Sorption and Mobility in Environmental Matrices (e.g., soil, sediment)

The sorption and mobility of this compound in soil and sediment are governed by its physicochemical properties, particularly its polarity and potential to carry a charge. As a polar compound with a high affinity for water, it is expected to have a low tendency to sorb to organic matter in soil and sediment. nih.gov The behavior of polar and ionizable organic compounds in soil is complex, with sorption being influenced by factors such as soil pH, organic matter content, and the presence of charged mineral surfaces. acs.orgrwth-aachen.de

The amino group in this compound can be protonated under acidic conditions, resulting in a cationic species. This positive charge would enhance its sorption to negatively charged soil components like clay minerals and organic matter through cation exchange mechanisms. mdpi.com Conversely, under neutral to alkaline conditions, the compound would be less protonated, leading to lower sorption and higher mobility. The polarity of soil organic matter itself is also a determining factor for the sorption of organic compounds. confex.com Given its expected high water solubility and the general behavior of alkanolamines, it is predicted that this compound will be mobile in most environmental matrices, with a potential for leaching into groundwater. nih.gov

Theoretical Prediction of Environmental Persistence

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models and prediction software like the US EPA's EPI Suite™ are valuable tools for estimating the environmental persistence of chemicals. mdpi.comepa.gov These models use the chemical structure to predict properties like biodegradability, atmospheric oxidation rates, and bioconcentration factors.

While a specific EPI Suite™ prediction for this compound is not publicly available, general predictions for alkanolamines suggest they have short environmental half-lives. nih.gov For instance, the atmospheric half-life is typically short due to reaction with hydroxyl radicals. ethz.ch Biodegradation is also generally predicted to be a significant removal process in both water and soil. ethz.ch

Table of Predicted Environmental Fate Parameters for Alkanolamines (General Class)

| Parameter | Predicted Value/Behavior | Rationale |

| Atmospheric Half-Life | Short | Reaction with photochemically produced hydroxyl radicals. nih.gov |

| Biodegradation | Readily biodegradable | Serves as a carbon and nitrogen source for microorganisms. nih.govsintef.no |

| Soil Sorption (Koc) | Low | High polarity and water solubility. nih.gov |

| Mobility in Soil | High | Low sorption to organic matter, potential for leaching. nih.gov |

| Bioaccumulation Factor (BCF) | Low | High water solubility and susceptibility to metabolism. nih.gov |

Future Research Directions and Unexplored Avenues for 4 2 Hydroxyethyl Amino 2 Methylbutan 2 Ol

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Currently, specific, optimized synthetic routes for 4-((2-Hydroxyethyl)amino)-2-methylbutan-2-ol are not well-documented in publicly available research. Future research should prioritize the development of efficient and sustainable methods for its preparation. This could involve exploring various synthetic strategies, such as the reductive amination of a suitable keto-alcohol precursor with 2-aminoethanol or the nucleophilic substitution of a halogenated derivative of 2-methylbutan-2-ol. Key goals for this research would include maximizing yield, minimizing the use of hazardous reagents and solvents, and developing a scalable process. A comparative analysis of different synthetic pathways could be tabulated to evaluate their respective advantages in terms of atom economy, energy consumption, and environmental impact.

Exploration of Unconventional Reactivity and Catalysis

The bifunctional nature of this compound, possessing both amino and hydroxyl groups, suggests its potential as a ligand in catalysis or as a building block in the synthesis of more complex molecules. Future studies could investigate its coordination chemistry with various metal centers to form novel catalysts. These catalysts could then be tested in a range of organic transformations, such as asymmetric synthesis or cross-coupling reactions. Furthermore, the inherent reactivity of the molecule itself, including the potential for intramolecular cyclization or its use as an organocatalyst, remains an untapped area of research.

Advanced Structural Biology Studies of its Interactions with Novel Biological Targets

The presence of both hydrogen bond donors and acceptors in this compound makes it a candidate for interaction with biological macromolecules. Future research should involve computational screening to predict potential protein targets, followed by experimental validation. Techniques such as X-ray crystallography or cryo-electron microscopy could be employed to determine the three-dimensional structure of the compound in complex with any identified biological targets. Understanding these interactions at a molecular level is the first step in exploring its potential as a modulator of protein function and as a lead compound in drug discovery.

Integration into Emerging Technologies (e.g., chemical biology tools, advanced materials)

The unique structural motifs of this compound could be leveraged in the development of new technologies. For instance, it could be functionalized with fluorescent probes or biotin (B1667282) tags to create chemical biology tools for studying cellular processes. In the realm of materials science, its diol and amine functionalities could be utilized in the synthesis of novel polymers, such as polyurethanes or polyamides, with tailored properties. Research in this area would focus on incorporating the compound into larger molecular architectures and characterizing the properties of the resulting materials.

Role in Mechanistic Understanding of Complex Biochemical Processes

Should this compound be found to interact with specific biological pathways, it could serve as a valuable tool for elucidating complex biochemical mechanisms. By observing the downstream effects of its interaction with a biological target, researchers could gain insights into the intricate signaling cascades and metabolic pathways that govern cellular function. This could involve a range of techniques from cell-based assays to in vivo studies, all aimed at understanding the broader biological context of the compound's activity.

Conclusion

Summary of Key Academic Contributions and Research Insights

Research into 4-((2-Hydroxyethyl)amino)-2-methylbutan-2-ol has provided foundational data on its basic physicochemical and structural properties. The primary academic contribution lies in the characterization of this and structurally similar amino alcohols. Computational predictions of properties such as its molecular weight, XlogP, and collision cross-section have been established, offering a theoretical basis for its behavior in various chemical environments. uni.lu While extensive peer-reviewed literature specifically on this compound is limited, the available data from chemical databases allows for comparative analysis with related molecules like 4-amino-2-methylbutan-2-ol. nih.gov This foundational information is crucial for any future investigation into its reactivity and potential uses. The study of analogous compounds, such as other β-aminoalcohols, provides insights into their roles as intermediates in the synthesis of more complex molecules, including those with potential biological activity. nih.govresearchgate.net

Remaining Challenges and Open Questions in the Research Field

A significant challenge in the study of this compound is the notable scarcity of dedicated experimental research. uni.lushachemlin.com Much of the available information is derived from computational models and data repositories rather than empirical studies. uni.lu There is a lack of published, detailed synthetic procedures, spectroscopic analyses (such as ¹H NMR, ¹³C NMR, and mass spectrometry), and comprehensive reactivity studies.

Key open questions that remain include:

What are the most efficient and scalable synthetic routes to produce this compound with high purity?

What is its precise thermal and chemical stability under various conditions?

How does the combination of a tertiary alcohol and a secondary amine influence its coordination chemistry with different metal ions?

What are its specific reaction kinetics and mechanisms in common organic transformations?

Does this compound exhibit any noteworthy biological or material properties that warrant further investigation?

Addressing these questions through rigorous experimental work is essential to move beyond the current predictive data and understand the compound's practical characteristics.

Prospects for Future Fundamental Discoveries

The future research prospects for this compound are promising, particularly in the exploration of its fundamental chemical nature and potential applications. As a bifunctional molecule containing both hydroxyl and secondary amine groups, it holds potential as a versatile building block in organic synthesis.

Future fundamental discoveries could emerge from:

Novel Synthetic Methodologies: Developing new synthetic pathways could reveal interesting reactivity and provide more efficient access to this and related amino alcohols.

Coordination Chemistry: A detailed investigation of its properties as a ligand for transition metals could lead to the discovery of new catalysts or materials with unique magnetic or optical properties. The presence of multiple coordinating sites (N and O) makes it an interesting candidate for creating complex coordination polymers.

Polymer and Materials Science: The hydroxyl and amine functionalities make it a suitable monomer for the synthesis of novel polyurethanes, polyesters, or polyamides. The resulting polymers could exhibit unique physical properties due to the tertiary alcohol moiety, potentially influencing solubility, thermal stability, or degradability.

Intermediate for Biologically Active Molecules: While no biological activity is currently reported, its structure could serve as a scaffold for the synthesis of new pharmaceutical compounds, following the path of other amino alcohols used in drug discovery. lookchem.com

In essence, while this compound is currently an understudied compound, its chemical structure suggests it could be a valuable tool in various fields of chemical science, pending further fundamental research.

Q & A

Q. What synthetic methodologies are recommended for 4-((2-Hydroxyethyl)amino)-2-methylbutan-2-ol, and how can reaction conditions be optimized?

Q. How does the steric environment of the tertiary alcohol influence regioselectivity in substitution reactions?

Q. How can contradictions in reported solubility data (e.g., polar vs. nonpolar solvents) be resolved?

- Methodological Answer : Discrepancies may arise from pH-dependent ionization (pKa ~9.5 for the amine group). Conduct systematic solubility studies:

Prepare buffered solutions (pH 4–10).

Measure solubility in water, ethanol, and DMSO via UV-Vis (λmax ~270 nm).

Q. Why do oxidation studies report conflicting products (ketones vs. carboxylic acids)?

- Methodological Answer : Product distribution depends on the oxidizing agent and reaction conditions:

- KMnO₄ (acidic) : Oxidizes the tertiary alcohol to a ketone (2-methylbutan-2-one) via a radical mechanism.

- CrO₃ (Jones reagent) : Over-oxidizes the amine group, yielding carboxylic acid derivatives.

Resolve contradictions by replicating experiments with strict control of temperature, solvent (e.g., acetone vs. H₂SO₄), and stoichiometry. Use LC-MS to identify minor products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.